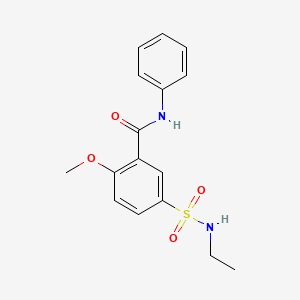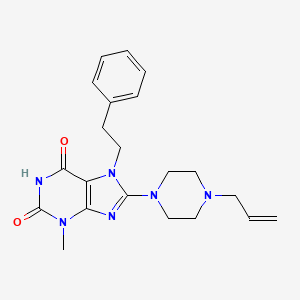![molecular formula C22H26N4O B5285174 3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide](/img/structure/B5285174.png)
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide is a complex organic compound that features a naphthalene ring fused with a pyrazolopyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide typically involves multiple steps One common approach starts with the preparation of the naphthalene derivative, followed by the construction of the pyrazolopyridine core
Naphthalene Derivative Preparation: The naphthalene ring is often functionalized through electrophilic aromatic substitution reactions.
Pyrazolopyridine Core Construction: This step involves cyclization reactions, often using hydrazine derivatives and aldehydes or ketones.
Propanamide Introduction: The final step typically involves amidation reactions, where the amine group reacts with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The pyrazolopyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrazolopyridine core.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and potential biological activity.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the pyrazolopyridine core can inhibit enzyme activity by binding to the active site. The propanamide group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
Naphthopyrans: Compounds with similar naphthalene-based structures.
Pyrazolopyridines: Compounds with similar core structures but different substituents.
Indole Derivatives: Compounds with similar biological activities.
Uniqueness
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide is unique due to its combination of a naphthalene ring, pyrazolopyridine core, and propanamide group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15(2)23-21(27)11-13-26-12-10-20-19(14-26)22(25-24-20)18-9-5-7-16-6-3-4-8-17(16)18/h3-9,15H,10-14H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNNIYTULGCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1CCC2=C(C1)C(=NN2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-{2-[cyclopentyl(methyl)amino]ethyl}-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5285096.png)
![(2R)-2-amino-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5285111.png)
![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5285113.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B5285125.png)
![4-(2-phenyl-1,3-thiazol-4-yl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B5285132.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5285150.png)
![1-(cyclohexylmethyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5285153.png)
![methyl 4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B5285157.png)

![3-[5-methoxy-2-[(E)-2-methylsulfanylbut-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;hydrate](/img/structure/B5285168.png)
![2-hydroxy-3-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5285181.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5285191.png)
